N-(2-aminophenyl)benzenesulfonamide

Catalog No.
S2661394
CAS No.
43200-31-3
M.F
C12H12N2O2S
M. Wt
248.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminophenyl)benzenesulfonamide

CAS Number

43200-31-3

Product Name

N-(2-aminophenyl)benzenesulfonamide

IUPAC Name

N-(2-aminophenyl)benzenesulfonamide

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3

InChI

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2

InChI Key

KGFXBBKICOQXTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N

Solubility

not available

Synthesis and Characterization:

N-(2-aminophenyl)benzenesulfonamide is an organic compound with the chemical formula C₁₂H₁₂N₂O₂S. Its synthesis involves the reaction between 2-aminobenzene (also known as aniline) and benzenesulfonyl chloride. While the detailed procedure for this specific synthesis might not be readily available due to potential proprietary information, the general principles and mechanisms involved in the synthesis of aromatic sulfonamides are well documented in scientific literature .

Potential Applications:

  • Medicinal Chemistry: The sulfonamide group is a common pharmacophore found in numerous clinically used drugs . The amine group can further contribute to diverse biological interactions. Therefore, researchers might investigate this compound for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. However, it is crucial to note that such investigations would require extensive testing and evaluation to determine its efficacy and safety.
  • Material Science: Aromatic sulfonamides can exhibit interesting properties, such as self-assembly and liquid crystal behavior . Researchers might explore the potential of N-(2-aminophenyl)benzenesulfonamide for applications in material science, although further research is needed to understand its specific properties and potential uses.

N-(2-aminophenyl)benzenesulfonamide is an organic compound characterized by a sulfonamide functional group attached to an aniline derivative. The molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S, and it has a molecular weight of approximately 252.30 g/mol. The structure features a sulfonamide group (-SO₂NH₂) linked to a phenyl ring substituted with an amino group (-NH₂) at the ortho position.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield amines.
  • Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

This compound exhibits notable biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. It has been shown to affect physiological processes such as pH regulation and ion transport by inhibiting bicarbonate production . Additionally, derivatives of this compound have demonstrated potential anti-cancer and anti-bacterial properties, making it a candidate for therapeutic applications .

The synthesis of N-(2-aminophenyl)benzenesulfonamide can be achieved through several methods:

  • Direct Sulfonation: Aniline is reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide.
  • Amination: The introduction of the amino group can be accomplished via nucleophilic substitution on a suitable precursor.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions .

N-(2-aminophenyl)benzenesulfonamide finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing drugs targeting carbonic anhydrases and other enzymes.
  • Biochemistry: Used in studies involving enzyme inhibition and protein-ligand interactions.
  • Material Science: Its derivatives are explored for use in polymer chemistry and materials with specific properties .

Studies have shown that N-(2-aminophenyl)benzenesulfonamide interacts with various proteins, influencing their activity through binding at specific sites. For instance, its interaction with carbonic anhydrase involves hydrogen bonding with key amino acid residues, affecting enzyme kinetics and cellular processes . Computational docking studies have further elucidated these interactions, providing insights into binding affinities and mechanisms .

Several compounds share structural similarities with N-(2-aminophenyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
4-AminobenzenesulfonamideStructureLacks ortho substitution; used in antibacterial applications.
2-AminobenzenesulfonamideStructureSimilar amino group positioning; different biological activity profile.
BenzenesulfonamideStructureSimplest form; serves as a precursor for more complex derivatives.

N-(2-aminophenyl)benzenesulfonamide is unique due to its specific ortho substitution pattern, which enhances its biological activity compared to its analogs.

XLogP3

1.4

Dates

Modify: 2023-08-16

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